N-benzyl-12,12-dimethyl-5-(triazirin-1-yl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
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Overview
Description
N-benzyl-12,12-dimethyl-5-(triazirin-1-yl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-3-amine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-12,12-dimethyl-5-(triazirin-1-yl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine typically involves multi-step reactions. The process begins with the preparation of the core triazine structure, followed by the introduction of the benzyl and dimethyl groups. The triazirinyl group is then added through a cycloaddition reaction. The final steps involve the incorporation of the oxa-thia-diazatricyclo structure under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave irradiation to enhance reaction rates and yields. The use of catalysts and optimized reaction conditions can also improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-12,12-dimethyl-5-(triazirin-1-yl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-benzyl-12,12-dimethyl-5-(triazirin-1-yl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-12,12-dimethyl-5-(triazirin-1-yl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: These compounds share the triazine core structure and have similar chemical properties.
1,2,4-Triazole Derivatives: These compounds contain a triazole ring and exhibit similar biological activities.
Indole Derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities .
Uniqueness
N-benzyl-12,12-dimethyl-5-(triazirin-1-yl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine is unique due to its complex structure, which combines multiple functional groups and heterocycles.
Properties
IUPAC Name |
N-benzyl-12,12-dimethyl-5-(triazirin-1-yl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c1-18(2)8-12-13(10-25-18)26-16-14(12)15(20-17(21-16)24-22-23-24)19-9-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIRGJFJNKKEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=NC(=NC(=C23)NCC4=CC=CC=C4)N5N=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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